molecular formula C10H10O2 B1584226 2-Methylcinnamic Acid CAS No. 2373-76-4

2-Methylcinnamic Acid

Cat. No. B1584226
Key on ui cas rn: 2373-76-4
M. Wt: 162.18 g/mol
InChI Key: RSWBWHPZXKLUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05066640

Procedure details

292 g (1.08 moles) of ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate were added dropwise to 4.85 moles of 25% strength aqueous NaOH solution in the course of 1 hour. The refluxed mixture was then stirred for a further 6 hours. The reaction solution was reacted twice by shaking with toluene and then acidified with semiconcentrated hydrochloric acid, and the precipitate which had separated out was filtered off under suction. It was rinsed with water and toluene and dried in a drying oven. 157 g (90% of the theoretical yield) of o-methylcinnamic acid of melting point 176° to 177° C. were obtained.
Name
ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate
Quantity
292 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])(C(C)=O)[C:3]([O:5]CC)=[O:4].[OH-].[Na+].Cl>C1(C)C=CC=CC=1>[CH3:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH:11]=[CH:2][C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate
Quantity
292 g
Type
reactant
Smiles
ClC(C(=O)OCC)(C(=O)C)CC1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The refluxed mixture was then stirred for a further 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was reacted twice
CUSTOM
Type
CUSTOM
Details
the precipitate which had separated out
FILTRATION
Type
FILTRATION
Details
was filtered off under suction
WASH
Type
WASH
Details
It was rinsed with water and toluene
CUSTOM
Type
CUSTOM
Details
dried in a drying oven

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=C(C=CC(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05066640

Procedure details

292 g (1.08 moles) of ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate were added dropwise to 4.85 moles of 25% strength aqueous NaOH solution in the course of 1 hour. The refluxed mixture was then stirred for a further 6 hours. The reaction solution was reacted twice by shaking with toluene and then acidified with semiconcentrated hydrochloric acid, and the precipitate which had separated out was filtered off under suction. It was rinsed with water and toluene and dried in a drying oven. 157 g (90% of the theoretical yield) of o-methylcinnamic acid of melting point 176° to 177° C. were obtained.
Name
ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate
Quantity
292 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])(C(C)=O)[C:3]([O:5]CC)=[O:4].[OH-].[Na+].Cl>C1(C)C=CC=CC=1>[CH3:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH:11]=[CH:2][C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate
Quantity
292 g
Type
reactant
Smiles
ClC(C(=O)OCC)(C(=O)C)CC1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The refluxed mixture was then stirred for a further 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was reacted twice
CUSTOM
Type
CUSTOM
Details
the precipitate which had separated out
FILTRATION
Type
FILTRATION
Details
was filtered off under suction
WASH
Type
WASH
Details
It was rinsed with water and toluene
CUSTOM
Type
CUSTOM
Details
dried in a drying oven

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=C(C=CC(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.